Di(4-carboxymethyl)benzyl ether

Description

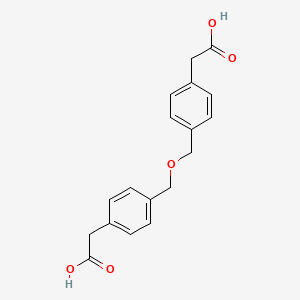

Di(4-carboxymethyl)benzyl ether is a specific organic molecule characterized by a central ether linkage connecting two benzyl (B1604629) groups, each of which is functionalized with a carboxymethyl group at the para position. Its structure combines the features of a benzyl ether with those of a dicarboxylic acid, suggesting a range of potential chemical behaviors and applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1951439-96-5 | sigmaaldrich.com |

| Linear Formula | C18H18O5 | sigmaaldrich.com |

Properties

IUPAC Name |

2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTBGKWWMRINLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Di 4 Carboxymethyl Benzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and Di(4-carboxymethyl)benzyl ether is no exception. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a detailed map of the molecule's structure can be constructed.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits characteristic signals corresponding to the different types of protons present.

The protons on the carbon adjacent to the ether oxygen are deshielded and appear at a downfield chemical shift, typically in the range of 3.4 to 4.5 δ. libretexts.org For instance, in a similar compound, benzyl (B1604629) ethyl ether, the methylene (B1212753) protons of the ethyl group adjacent to the oxygen appear in this region. The aromatic protons of the benzyl groups show signals in the aromatic region, usually between 7.2 and 7.4 ppm. The methylene protons of the carboxymethyl group (-CH₂COOH) would also give a distinct signal.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 7.2 - 7.4 | Multiplet |

| O-CH₂ -Ar | ~4.5 | Singlet |

| CH₂ -COOH | ~3.6 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift range for ¹³C is much broader than for ¹H, allowing for better resolution of individual carbon signals. oregonstate.edu

In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzyl groups directly attached to the ether oxygen typically resonate in the range of 50 to 80 δ. libretexts.org The aromatic carbons will appear in the downfield region, generally between 125 and 140 ppm. oregonstate.edu The carbonyl carbon of the carboxylic acid group is highly deshielded and will be found at the lowest field, typically between 165 and 185 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxyl) | 170 - 180 |

| Aromatic C -O | 155 - 160 |

| Aromatic C -H | 127 - 130 |

| Aromatic Quaternary C | 135 - 140 |

| O-CH₂ -Ar | 65 - 75 |

| CH₂ -COOH | 40 - 50 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC)

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), provide further structural details by revealing connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edue-bookshelf.de For this compound, COSY would show correlations between adjacent aromatic protons. usm.my

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. princeton.eduustc.edu.cn This is invaluable for definitively assigning the ¹H and ¹³C signals to their respective atoms in the molecule. usm.myresearchgate.net For example, the proton signal for the O-CH₂-Ar group would show a cross-peak with the corresponding carbon signal in the HMQC/HSQC spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact molecular weight. googleapis.com Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the cleavage of the ether bond is a common fragmentation pathway for ethers, which would result in characteristic fragment ions. massbank.jp Electrospray ionization (ESI) is a soft ionization technique often used for analyzing such compounds, as it tends to produce the molecular ion with minimal fragmentation. psu.edu

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. rsc.org These two techniques are complementary, as some vibrations may be more active in one than the other. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong and broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage is usually observed in the 1050-1150 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The symmetric stretching of the aromatic rings often gives a strong Raman signal. researchgate.net The C=O stretch is also Raman active. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | ~1700 |

| C-O (Ether) | 1050-1150 (strong) | |

| Aromatic C-H | >3000 | >3000 |

| Aromatic C=C | 1450-1600 | 1450-1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene (B151609) rings in this compound results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum would typically show absorptions corresponding to the π → π* transitions of the aromatic system. acs.org These are usually observed as a strong absorption band around 200-220 nm and a weaker, more structured band between 250 and 280 nm. redalyc.orgresearchgate.net The exact position and intensity of these bands can be influenced by the substituents on the benzene ring.

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions (e.g., Hirshfeld Analysis)

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a successful single-crystal XRD experiment would yield a wealth of structural information. This would include the exact bond lengths and angles of the molecule, the conformation of the benzyl ether linkage, and the orientation of the two carboxymethyl groups relative to the phenyl rings. The crystal system (e.g., monoclinic, orthorhombic) and space group would be identified, providing fundamental information about the symmetry of the crystal lattice. nih.gov

Hypothetical Structural Insights: The data would reveal whether the molecule adopts a folded or extended conformation in the solid state. Of particular interest would be the potential for intramolecular hydrogen bonding between the carboxylic acid groups and the ether oxygen. The crystal packing would show how individual molecules arrange themselves, likely driven by intermolecular hydrogen bonds between the carboxylic acid moieties, forming dimers, chains, or more complex networks. acs.org

Hirshfeld Surface Analysis: Complementing the XRD data, Hirshfeld surface analysis would be employed to visualize and quantify the intermolecular interactions that stabilize the crystal structure. iucr.orgnih.gov This computational method maps the electron distribution of a molecule within the crystal, allowing for the deconstruction of the crystal packing into specific atom-atom contacts.

For this compound, one would expect the Hirshfeld analysis to highlight the following interactions:

O···H/H···O Interactions: These would be the most significant, corresponding to the strong hydrogen bonds between the carboxylic acid groups. They would appear as distinct, bright red regions on the dnorm map. iucr.orgnih.gov

H···H Interactions: These represent van der Waals forces and typically cover a large portion of the molecular surface. researchgate.net

A 2D fingerprint plot derived from the Hirshfeld analysis would provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total crystal packing. iucr.org

Chromatographic Techniques for Purity and Isomer Distribution (e.g., HPLC, Gas-Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized chemical compounds and for separating potential isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GC) depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the presence of two carboxylic acid groups, this compound is a polar, non-volatile compound, making HPLC the most suitable technique for its analysis. nih.govresearchgate.net A reversed-phase HPLC method would likely be developed.

A hypothetical HPLC method would involve:

Stationary Phase: A C18 column, which separates compounds based on hydrophobicity. ingentaconnect.com

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl groups) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the compound from the column.

Detection: A UV detector would be effective, as the benzene rings in the molecule absorb ultraviolet light. A detection wavelength around 254 nm would likely be appropriate.

This HPLC method would be used to determine the purity of a sample by integrating the area of the main peak and any impurity peaks. It could also be used to separate potential positional isomers, such as Di(2-carboxymethyl)benzyl ether or Di(3-carboxymethyl)benzyl ether, which might be present as byproducts from the synthesis.

Gas-Liquid Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its low volatility and the high temperatures required for vaporization, which would likely cause decomposition. nih.gov To make the compound suitable for GC analysis, a derivatization step would be necessary. The carboxylic acid groups would need to be converted into a more volatile form, such as methyl esters, through a reaction with an agent like diazomethane (B1218177) or by heating with methanol and an acid catalyst. core.ac.uk

Once derivatized to a more volatile ester form, the compound could be analyzed by GC, likely using a mid-polarity column. chromatographyonline.comchromatographyonline.com This approach could be valuable for detecting thermally stable, non-polar impurities that might not be easily observed by HPLC.

Computational and Theoretical Investigations of Di 4 Carboxymethyl Benzyl Ether

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional ab initio methods while often providing a high level of accuracy. For Di(4-carboxymethyl)benzyl ether, DFT can be applied to elucidate several key molecular properties.

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometric optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds—notably the C-O-C ether linkage and the bonds connecting the benzyl (B1604629) and carboxymethyl groups to the phenyl rings—multiple local energy minima, or conformers, may exist.

A thorough conformational analysis involves systematically exploring the potential energy surface to identify the various low-energy conformers. mdpi.com This can be achieved by rotating the dihedral angles of the key bonds and performing a geometry optimization for each starting conformation. The results of such an analysis would reveal the preferred spatial arrangement of the benzyl and carboxymethyl groups. For instance, studies on similar flexible molecules like aza-crown ethers have utilized systematic conformational searches followed by DFT optimization to identify the most stable structures. mdpi.com The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The most stable conformer is typically used for subsequent calculations of other molecular properties.

The electronic structure of a molecule dictates its chemical reactivity. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings and the ether oxygen, while the LUMO would likely be distributed over the carboxymethyl groups, which are electron-withdrawing. DFT calculations can provide precise visualizations of these orbitals and their energy levels. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Model Benzyl Derivative

| Parameter | Value (eV) | Reference |

| EHOMO | -6.646 | scirp.org |

| ELUMO | -1.816 | scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.83 | scirp.org |

| Chemical Hardness (η) | 2.415 | scirp.org |

| Chemical Potential (μ) | -4.231 | scirp.org |

| Electrophilicity Index (ω) | 3.702 | scirp.org |

| Note: This data is for Quinoline, a related heterocyclic aromatic compound, and serves to illustrate the types of parameters obtained from DFT calculations. Specific values for this compound would require a dedicated computational study. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.org The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. orientjchem.org

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the ether and carboxyl groups. Regions of positive electrostatic potential, colored in blue, are electron-poor and are the likely sites for nucleophilic attack. These would be found around the acidic hydrogen atoms of the carboxyl groups. Green and yellow areas represent regions of intermediate potential. The MEP map provides a clear, intuitive picture of the molecule's reactivity landscape. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a reliable tool for structural elucidation. arxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict the 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared to experimental spectra. For complex molecules, this can aid in the assignment of signals. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated 17O NMR Chemical Shifts for Benzyl Ethers

| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (Δδ) | Reference |

| Benzyl methyl ether | 22 | 25 | -3 | researchgate.net |

| Benzyl ethyl ether | 47 | 51 | -4 | researchgate.net |

| Benzyl isopropyl ether | 75 | 79 | -4 | researchgate.net |

| Benzyl t-butyl ether | 98 | 103 | -5 | researchgate.net |

| Note: This table demonstrates the typical accuracy of DFT-based NMR predictions for related benzyl ether compounds. Data is from a study using the B3LYP/6-31G(d,p) level of theory. |

Mechanistic Studies of Reactions Involving Carboxymethylbenzyl Ether Linkages

Theoretical calculations are instrumental in elucidating reaction mechanisms. For this compound, a key reaction of interest is the cleavage of the ether linkage. Ethers are generally unreactive, but they can be cleaved under strongly acidic conditions. libretexts.org The mechanism of this cleavage can be investigated computationally by identifying the transition state structures and calculating the activation energy barriers for the proposed reaction pathways (e.g., SN1 or SN2). libretexts.org

The reaction would likely initiate with the protonation of the ether oxygen, forming a good leaving group (a benzyl alcohol). masterorganicchemistry.com Following this, a nucleophile (such as a halide ion from the acid) would attack one of the benzylic carbons. libretexts.org Due to the presence of the benzene (B151609) ring, which can stabilize a positive charge, the reaction at the benzylic carbon could proceed through an SN1-like mechanism involving a carbocation intermediate, or an SN2 mechanism. libretexts.org DFT calculations can map out the entire reaction coordinate, providing insights into the energetics and feasibility of each step.

Reactivity Descriptors and Computational Predictions of Chemical Behavior

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior. scirp.org

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. scirp.org

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This parameter measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. windows.net

Softness (S): The reciprocal of hardness, softness indicates how easily the electron cloud of a molecule can be polarized. Softer molecules are generally more reactive. researchgate.net

Role in Supramolecular Chemistry and Molecular Recognition

Di(4-carboxymethyl)benzyl Ether as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its topology, porosity, and stability, are directly influenced by the geometry and chemical nature of its constituent parts. This compound, as a dicarboxylate ligand, is a prime candidate for constructing MOFs with unique structural features.

The design of MOFs relies on a set of principles that guide the selection of linkers to achieve a target architecture. Carboxylate-based ligands are among the most widely used linkers due to their versatile coordination chemistry and ability to form robust bonds with a variety of metal ions. nih.govgoogle.com

Key design principles applicable to this compound include:

Geometry and Connectivity: The ligand's V-shape, a result of the benzyl (B1604629) groups attached to a central ether, provides a specific angular geometry. Unlike linear linkers that often form simple grid-like structures, angular or bent linkers can give rise to more complex, three-dimensional topologies, including pillared-layer and helical frameworks. acs.org

Flexibility: The presence of the ether linkage and the methylene (B1212753) groups (-CH2-) imparts significant conformational flexibility. mdpi.comrsc.org This flexibility can be a crucial design element, allowing the framework to adapt to guest molecules, potentially leading to dynamic properties such as "breathing" or gate-opening effects, where the pores open or close in response to external stimuli. rsc.orgresearchgate.net The use of flexible linkers can also facilitate the formation of stable, interpenetrated networks, where multiple independent frameworks grow through one another. rsc.org

The combination of a defined angle and inherent flexibility makes this compound a sophisticated tool for crystal engineering, enabling the construction of MOFs that might not be accessible with purely rigid linkers.

The versatility of the carboxylate functional group is central to its role in MOF chemistry. It can adopt several coordination modes, which, combined with the linker's geometry, dictate the final network structure. rsc.orgresearchgate.net The deprotonated carboxylate moiety of this compound can bind to metal centers in various ways, as detailed in the table below.

| Coordination Mode | Description | Representation |

| Monodentate | A single oxygen atom coordinates to one metal center. | M—O—C—R |

| Bidentate Chelating | Both oxygen atoms of the carboxylate coordinate to the same metal center, forming a chelate ring. | M│O│C—R│O |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two different metal centers on the same side. | M—O—C(R)—O—M |

| Bidentate Bridging (Syn-Anti) | The oxygen atoms bridge two different metal centers on opposite sides. | M—O—C(R) │ O—M |

| Tridentate/Tetradentate | The carboxylate group bridges three or four metal centers. | Complex bridging modes |

Table 1: Potential coordination modes of the carboxylate group in Metal-Organic Frameworks.

The selection of a specific metal ion and reaction conditions (e.g., solvent, temperature) determines which coordination mode is favored. For instance, the use of a closely related V-shaped linker, 4,4'-oxybis(benzoic acid), with zinc and cobalt has led to the formation of 3D MOFs with 2D channels. rsc.org The flexibility of such ether-bridged linkers can result in highly corrugated 2D layers, which then stack or are linked by pillars into 3D architectures. acs.org It is common for such systems to exhibit interpenetration, where two or more identical networks are intertwined, maximizing packing efficiency. nih.gov Given these precedents, this compound is expected to form complex, potentially interpenetrated 3D frameworks with topologies influenced by its inherent angle and flexibility.

Supramolecular Assemblies Driven by Carboxylic Acid Interactions

In the absence of metal ions, carboxylic acids are powerful structure-directing groups, capable of forming robust and predictable non-covalent interactions, primarily through hydrogen bonding. This self-assembly is a cornerstone of crystal engineering.

Carboxylic acids are well-known to form highly stable hydrogen-bonded dimers through a cyclic R²₂(8) supramolecular synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. ijacskros.com This interaction is one of the most robust and predictable in supramolecular chemistry. For this compound, this dimerization would be the primary interaction, linking pairs of molecules together.

These dimers can then act as larger building blocks, assembling further through weaker interactions. The ether oxygen and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors for C-H···O interactions from the benzyl rings of neighboring molecules. rsc.org This hierarchy of interactions—strong O-H···O bonds forming dimers, followed by weaker C-H···O and π-π stacking interactions organizing the dimers—allows for the rational design of crystalline solids. researchgate.net The flexible ether bridge allows the molecule to adopt different conformations, potentially leading to polymorphism, where the same molecule crystallizes in different structural forms. The self-assembly of dicarboxylic acids can lead to various extended structures, such as one-dimensional tapes or two-dimensional sheets. ijacskros.comnih.gov

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov The V-shaped cleft of this compound provides a potential binding pocket for small molecular guests. The aromatic rings can engage in π-π stacking interactions, while the ether and carboxylate oxygens can act as hydrogen bond acceptors.

This is particularly relevant in the context of its crystal structure. It is common for flexible, V-shaped molecules to crystallize with solvent molecules (guests) trapped within cavities or channels in the crystal lattice. rsc.orgresearchgate.net These guest molecules are often held in place by hydrogen bonds or other non-covalent forces. The formation of such inclusion complexes is a fundamental aspect of host-guest chemistry, and the ability of this compound to form them would depend on its ability to create a stable crystalline lattice that contains suitable voids. The study of how different guests might influence the crystal packing of the host is a key area of crystal engineering.

Design of Polytopic Ligands for Multi-Metal Coordination and Cryptate Formation

A polytopic ligand is a molecule that contains multiple, spatially separate binding sites. researchgate.net this compound is a classic example of a ditopic (two-sited) ligand, with its two carboxylate groups capable of coordinating to metal centers. Such ligands are the fundamental components used to build coordination polymers, bridging between metal ions to create extended 1D, 2D, or 3D structures. researchgate.netencyclopedia.pub

The design of polytopic ligands allows for the construction of polynuclear complexes with specific geometries and properties. The distance and flexibility between the binding sites are critical design parameters. In this compound, the flexible spacer allows the two carboxylate groups to coordinate to different metal ions in various orientations. This could facilitate the formation of discrete, large, ring-like structures (metallamacrocycles) or complex cage-like assemblies. nih.gov

While the formation of a true cryptate—where a metal ion is fully encapsulated by a single, cage-like ligand—typically requires a three-dimensional, pre-organized ligand, the principles apply to flexible systems. The flexibility of the this compound backbone could allow two or more ligands to cooperatively wrap around a metal ion or a small metal cluster, creating a cryptand-like coordination environment. The design of such multi-metal systems often involves a balance between the preferred coordination geometry of the metal ion and the conformational freedom of the polytopic ligand. rsc.org

Crown Ether and Aza-Crown Ether Analogs with Carboxymethyl Functionality

The incorporation of carboxymethyl (-CH₂COOH) groups onto crown ether and aza-crown ether frameworks represents a significant strategy in the advancement of supramolecular chemistry and molecular recognition. This functionalization imparts new properties to the macrocycles, such as pH-responsiveness and enhanced water solubility, and introduces specific binding sites that can lead to stronger and more selective host-guest interactions. Aza-crown ethers, where one or more oxygen atoms of a crown ether are replaced by nitrogen atoms, are particularly well-suited for this modification, as the secondary amine groups provide a convenient point for alkylation to introduce the carboxymethyl side arms. wikipedia.orgmdpi.com

The presence of carboxymethyl groups enhances the macrocycle's ability to bind with cations through several mechanisms. The carboxylic acid moiety can be deprotonated to a carboxylate group (-CH₂COO⁻), creating a negatively charged site that can engage in strong electrostatic interactions with positively charged guests like metal cations or ammonium (B1175870) ions. frontiersin.org Furthermore, the carbonyl oxygen and hydroxyl group can act as hydrogen bond donors and acceptors, providing additional points of interaction to stabilize the resulting host-guest complex. iipseries.org This multi-point interaction capability is crucial for achieving high affinity and selectivity in molecular recognition.

The synthesis of these functionalized macrocycles typically involves the direct alkylation of the nitrogen atoms within a pre-formed aza-crown ether ring. A common method uses an α-haloacetate, such as chloroacetic acid ethyl ester or bromoacetic acid, in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid. mdpi.com For instance, N,N'-bis(carboxymethyl)-4,13-diaza-18-crown-6 is synthesized by alkylating 4,13-diaza-18-crown-6. mdpi.com This approach allows for the creation of "lariat ethers," where the carboxymethyl arms can cooperate with the macrocyclic ring to encapsulate a guest molecule. wikipedia.org

Detailed Research Findings

Research into carboxymethyl-functionalized aza-crown ethers has led to the development of sophisticated host systems for the recognition of biologically relevant molecules. A notable area of investigation involves ditopic receptors designed to bind zwitterionic neurotransmitters. In these systems, a metal-chelating moiety is combined with a separate recognition unit, often a functionalized aza-crown ether, to create a receptor capable of binding both the carboxylate and ammonium groups of the target amino acid.

One study explored a series of gadolinium(III) complexes (GdL) based on 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylic acid (DO2A) appended with a second aza-crown ether unit. frontiersin.org This second unit was functionalized with substituents of varying charge and size to fine-tune the binding affinity for neurotransmitters like glutamate (B1630785) (Glu), gamma-aminobutyric acid (GABA), and glycine (B1666218) (Gly). frontiersin.org

Specifically, ligand L³ incorporated a negatively charged acetate (B1210297) (carboxymethyl) group on its azacrown ether moiety. This was designed to enhance electrostatic interactions with the ammonium group of the zwitterionic guests. frontiersin.org The binding affinities, determined through ¹H longitudinal relaxometric titrations, demonstrated that the presence and nature of these functional groups have a major impact on molecular recognition. For example, the host GdL², featuring a charge-neutral benzyl group, displayed a high affinity for glutamate (K = 311 M⁻¹), while the carboxymethyl-functionalized GdL³ showed a different affinity pattern. frontiersin.org The data indicated that a combination of factors, including electrostatic interactions and the conformational organization of the binding pocket, governs the recognition process. frontiersin.org

Table 1: Binding Affinities (K, M⁻¹) of Gd(III) Complex Hosts with Zwitterionic Neurotransmitters

| Host Compound | Analyte (Guest) | Binding Affinity (K, M⁻¹) |

|---|---|---|

| GdL² (benzyl substituent) | Glutamate (Glu) | 311 |

| GdL² (benzyl substituent) | GABA | 100 |

| GdL² (benzyl substituent) | Glycine (Gly) | 120 |

| GdL³ (acetate substituent) | Glutamate (Glu) | 115 |

| GdL³ (acetate substituent) | GABA | 140 |

| GdL³ (acetate substituent) | Glycine (Gly) | 150 |

| GdL⁶ (no substituent) | Glutamate (Glu) | 50 |

| GdL⁶ (no substituent) | GABA | 70 |

| GdL⁶ (no substituent) | Glycine (Gly) | 110 |

Data sourced from Frontiers in Chemistry, 2019. frontiersin.org

The introduction of carboxymethyl groups is a versatile and powerful tool in supramolecular chemistry. It not only modifies the physical properties of crown and aza-crown ethers but also enhances their function as selective molecular hosts, opening avenues for the development of sensors, imaging agents, and other advanced functional materials. frontiersin.orgrsc.org

Applications in Polymer Chemistry and Functional Materials

Incorporation of Di(4-carboxymethyl)benzyl Ether Moieties into Polymeric Structures

The presence of two carboxylic acid functionalities allows this compound to act as a di-acid monomer in step-growth polymerization. It can be readily incorporated into polymeric structures such as polyesters and polyamides through condensation reactions with diols and diamines, respectively. The rigid benzyl (B1604629) ether unit within the polymer backbone influences the material's thermal and mechanical properties, potentially enhancing stiffness and thermal stability.

Furthermore, the carboxylic acid groups can be chemically transformed into other functional groups (e.g., acid chlorides, esters) to facilitate compatibility with various polymerization techniques. This versatility enables the creation of a diverse range of polymer architectures, including linear, branched, and cross-linked systems, where the this compound moiety is a key structural component.

Table 1: Potential Polymer Structures Incorporating this compound

| Polymer Type | Co-monomer | Linkage Type | Potential Properties |

|---|---|---|---|

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Increased rigidity, thermal stability |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Enhanced mechanical strength, specific solvent resistance |

Synthesis of Functional Polymers via "Click" Chemistry and Other Polymerization Methods

"Click" chemistry, a class of reactions known for high efficiency, selectivity, and mild reaction conditions, offers a powerful route for synthesizing functional polymers. rsc.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org To utilize this compound in click polymerization, its carboxylic acid groups must first be converted into "clickable" functionalities, such as azides or alkynes.

For instance, the carboxylic acid can be reacted with an amino-alkyne or an amino-azide to form an amide linkage, thus appending the desired clickable group. This modified monomer can then undergo step-growth polymerization with a complementary di-functional monomer (a diazide or dialkyne) to produce functional polymers, such as poly(triazole)s. nih.govacs.org This modular approach allows for the precise construction of complex polymer architectures. nih.gov

Beyond click chemistry, other modern polymerization methods can be employed. Techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP) can be initiated from a molecule derived from this compound, or it can be attached to a polymer backbone via post-polymerization modification. acs.org

Table 2: Synthetic Strategy for Functional Polymers via CuAAC Click Chemistry

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1. Functionalization | Conversion of carboxylic acid groups to clickable moieties. | This compound, Propargylamine | Di(4-(propargylamido)methyl)benzyl ether (a dialkyne monomer) |

Development of Reactive Functionalized Polymers for Specific Applications

Polymers incorporating this compound are inherently "reactive" or "functional" due to the carboxylic acid groups or the moieties derived from them. These reactive sites along the polymer chain are available for subsequent chemical modification, a strategy used to tailor polymers for specific, high-value applications. nih.gov

These applications include:

Grafting: Other polymer chains or small molecules can be grafted onto the backbone to create comb or brush copolymers, altering properties like solubility or creating stimuli-responsive materials. acs.org

Cross-linking: The reactive groups can be used to form cross-links between polymer chains, transforming a thermoplastic material into a thermoset with enhanced mechanical strength and solvent resistance. This is crucial for creating durable coatings and hydrogels.

Bioconjugation: Bioactive molecules, such as peptides or drugs, can be attached to the polymer, leveraging the material for biomedical applications like targeted drug delivery or tissue engineering scaffolds. rsc.org

The benzyl ether core provides a stable and rigid scaffold for presenting these reactive functionalities.

Relevance as a Model Compound in Lignin (B12514952) and Cellulose (B213188) Chemistry for Biomass Conversion

Lignocellulosic biomass is a crucial renewable resource composed primarily of cellulose, hemicellulose, and lignin. cellulosechemtechnol.ro The complex structure of lignin, which contains various ether linkages, presents a major challenge in its efficient conversion to biofuels and value-added chemicals. cellulosechemtechnol.ro The benzyl ether bond is a significant type of linkage found in lignin-carbohydrate complexes (LCCs), which covalently link lignin to carbohydrates. rsc.orgresearchgate.net

This compound serves as an excellent model compound for studying the chemistry of these native structures. Its central α-O-4 type benzyl ether linkage mimics those found in lignin. rsc.orgrsc.org Researchers can use this simpler, well-defined molecule to investigate the reaction conditions (e.g., temperature, catalysts, solvents) required to cleave these ether bonds. Understanding the kinetics and mechanisms of benzyl ether cleavage is fundamental to developing more efficient and selective delignification processes for biorefineries. rsc.orgrsc.org

Table 3: Comparison of this compound with Native Lignin Structure

| Feature | This compound | Native Lignin-Carbohydrate Complex (LCC) |

|---|---|---|

| Core Linkage | Benzyl Ether (α-O-4 type) | Benzyl Ether, Benzyl Ester, Phenyl Glycosidic bonds rsc.org |

| Structural Complexity | Simple, symmetrical, well-defined | Complex, irregular, heterogeneous polymer |

| Functionality | Two terminal carboxylic acid groups | Multiple hydroxyl, methoxy, and other groups |

Design of Molecularly Imprinted Polymers (MIPs) utilizing Benzyl Ether Scaffolds

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule, often called a template. biolscigroup.usmdpi.com They are created by polymerizing functional monomers and cross-linkers in the presence of the template molecule. researchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality. researchgate.net

The rigid benzyl ether scaffold of this compound makes it a promising component for MIP design. It can be utilized in several ways:

As a Functional Monomer: The carboxylic acid groups can form non-covalent interactions (e.g., hydrogen bonds) with a suitable template molecule during the pre-polymerization assembly. mdpi.com This interaction positions the monomer correctly around the template before being locked in place by the cross-linked polymer network.

As a Structural Component of a Template: For creating MIPs that recognize larger structures containing benzyl ether moieties, derivatives of this compound could be used as part of the template itself.

The rigidity of the benzyl ether core helps in the formation of well-defined and stable binding cavities, which is crucial for the selectivity and affinity of the resulting MIP. google.comjhuapl.edu These specialized polymers have applications in chemical sensors, specific adsorption devices, and biomimetic systems. google.com

Table 4: Hypothetical Components for an MIP System Utilizing a Benzyl Ether Scaffold

| MIP Component | Role | Example Compound/Material |

|---|---|---|

| Template | The target molecule for recognition | A pharmaceutical drug containing a benzyl group |

| Functional Monomer | Interacts with the template | This compound (via its carboxylic acid groups) |

| Cross-linker | Forms the porous polymer matrix | Ethylene glycol dimethacrylate (EGDMA) nsf.gov |

| Initiator | Starts the polymerization reaction | Azobisisobutyronitrile (AIBN) |

Catalytic Transformations Involving Di 4 Carboxymethyl Benzyl Ether

Investigation of Catalytic Cleavage and Transformation of Benzyl (B1604629) Ether Bonds

The cleavage of benzyl ether bonds is a fundamental transformation in organic chemistry, often employed in deprotection strategies and in the degradation of lignin (B12514952) model compounds. rsc.orgyoutube.comyoutube.com Benzyl ethers can be cleaved under various conditions, including strong acids, but milder and more selective methods are often sought. youtube.comorganic-chemistry.org

One common method involves hydrogenolysis, where hydrogen gas and a palladium on carbon (Pd/C) catalyst are used to break the C-O bond, yielding an alcohol and toluene. youtube.comyoutube.com This method is known for its high yields and clean reactions. youtube.com

Alternative methods for benzyl ether cleavage have been developed to offer greater selectivity and milder reaction conditions. For instance, the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) allows for the efficient removal of benzyl ether protecting groups in the presence of other sensitive functional groups. organic-chemistry.org

The catalytic cleavage of benzyl phenyl ether, a model for the α-O-4 linkage in lignin, has been studied using various catalysts. rsc.orgnih.gov In these studies, catalysts like zirconium phosphate (B84403) (ZrP) and palladium on carbon (Pd/C) have been shown to be effective. rsc.org The reaction pathway often involves the initial hydrolysis to phenol (B47542) and benzyl alcohol, which can then undergo further reactions. rsc.org

Table 1: Catalytic Cleavage of Benzyl Phenyl Ether

| Catalyst | Conversion (%) | Main Products | Reference |

| ZrP | 59.93 | Phenol, Benzyl alcohol | rsc.org |

| Pd/C | 85.51 | Phenol, Toluene | rsc.org |

| Ru/C | 72.66 | Phenol, Toluene | rsc.org |

| ZrP–Pd/C | 85.70 | Phenol | rsc.org |

The data demonstrates that hybrid catalysts can enhance the selectivity towards specific products. For example, the ZrP–Pd/C catalyst showed a high conversion rate and selectivity for phenol. rsc.org

Di(4-carboxymethyl)benzyl Ether as a Model System for Complex Chemical Reactions

Benzyl ethers, in general, serve as valuable model systems for understanding the mechanisms of complex chemical reactions, particularly those involving C-O bond activation. researchgate.net The study of their transformations provides insights into processes like lignin depolymerization and the development of new synthetic methodologies. rsc.orgresearchgate.net

The catalytic transformation of benzyl ethers can proceed through different mechanisms, including radical pathways. For instance, 2H-MoS2 has been shown to catalyze the benzylation of arenes with benzyl ethers via a Radical-Friedel-Crafts mechanism, which involves the homolytic cleavage of the benzyl-oxygen bond to form a benzyl carbon radical. researchgate.net

Use as a Ligand or Support in Heterogeneous and Homogeneous Catalysis

While direct use of this compound as a ligand or support is not extensively documented in the provided search results, the broader class of benzyl ethers and related structures are integral to the design of catalysts and catalyst precursors. For instance, functionalized benzyl ethers can be incorporated into larger molecular scaffolds, such as cyclodextrins, to create precursors for catalysts. nih.govsigmaaldrich.com

The principles of heterogeneous catalysis are often applied to the transformation of biomass-derived compounds, where solid catalysts are used to convert renewable resources into valuable chemicals. rsc.org In this context, understanding the catalytic cleavage of ether linkages is crucial.

Photoredox Organocatalysis in Arylation of Benzyl Ethers

Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions. nih.gov A significant application of this technology is the direct arylation of benzylic ethers. nih.govresearchgate.net This method utilizes the combination of a photoredox catalyst, such as an iridium complex, and an organocatalyst, like a thiol, to activate the C-H bond adjacent to the ether oxygen. nih.gov

The general mechanism involves the generation of a thiyl radical through a photoredox cycle. This radical then abstracts a hydrogen atom from the benzylic position of the ether, forming a benzylic radical. nih.gov This radical can then couple with an arylnitrile radical anion, which is also generated in the photocatalytic cycle, to afford the arylated benzyl ether product. nih.gov This strategy has been successfully applied to a range of benzyl ethers and aryl nitriles, demonstrating its versatility. nih.gov

Table 2: Key Features of Photoredox Arylation of Benzyl Ethers

| Feature | Description | Reference |

| Catalyst System | Dual catalysis with an iridium photoredox catalyst and a thiol organocatalyst. | nih.gov |

| Reaction Type | Direct C–H functionalization and arylation. | nih.gov |

| Mechanism | Involves hydrogen atom transfer (HAT) by a thiyl radical. | nih.govresearchgate.net |

| Scope | Tolerates a range of functional groups on both the ether and aryl components. | nih.gov |

| Conditions | Mild, room-temperature conditions with visible light irradiation. | nih.gov |

This approach represents a significant advance in C-H functionalization, offering a direct and efficient route to valuable 1,1-diarylalkane structures. researchgate.net

Enzyme Mimics and Biocatalysis using Carboxymethylbenzyl Derivatives

The principles of enzymatic catalysis, characterized by high selectivity and efficiency, have inspired the development of synthetic catalysts, or "enzyme mimics". academie-sciences.frchemrxiv.orgsemanticscholar.org These artificial catalysts aim to replicate the function of natural enzymes for various chemical transformations. semanticscholar.org

Carboxymethylbenzyl derivatives have been utilized in the design of precursors for enzyme mimics. For example, a 3-carboxymethyl-4-iodobenzyl derivative of β-cyclodextrin has been synthesized as a precursor for an enzyme mimic intended to hydrolyze organophosphoryl esters. nih.govsigmaaldrich.com The carboxymethyl group can serve as a functional handle for further modification or to influence the catalytic activity of the system.

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. beilstein-journals.orgmdpi.combeilstein-journals.orgentrechem.comnih.gov While direct biocatalytic applications of this compound were not found, related derivatives are employed in biocatalytic processes. For instance, immobilized lipases are used for the synthesis of various derivatives, demonstrating the potential for enzymatic transformations on similar structures. beilstein-journals.orgmdpi.com

Design and Development of Chemosensors Utilizing Di 4 Carboxymethyl Benzyl Ether Scaffolds

Principles of Chemosensor Design for Specific Analytes

The design of a chemosensor is a meticulous process that hinges on the principle of molecular recognition, where a receptor unit selectively binds to a target analyte. pandawainstitute.com In chemosensors built upon the Di(4-carboxymethyl)benzyl ether scaffold, the ether backbone and the strategically positioned carboxymethyl groups provide a pre-organized cavity suitable for coordinating with specific analytes, particularly metal ions. The fundamental components of such a chemosensor are the receptor, which is the binding site, and the signaling unit or reporter, which transduces the binding event into a detectable signal. pandawainstitute.comnih.gov

Strategies for Modulating Selectivity and Sensitivity through Structural Modification

A key advantage of the this compound framework is its amenability to structural modification, which allows for the fine-tuning of selectivity and sensitivity. monash.edunih.gov Selectivity refers to the ability of the chemosensor to bind with the target analyte in the presence of other potentially interfering species, while sensitivity relates to the lowest concentration of the analyte that can be reliably detected.

One common strategy involves the introduction of additional functional groups onto the benzyl (B1604629) ether backbone. mdpi.com By incorporating electron-donating or electron-withdrawing groups, researchers can modulate the electron density of the receptor site, thereby influencing its binding affinity for the target analyte. mdpi.com For example, the introduction of electron-donating groups can enhance the binding of electron-deficient metal ions.

Another powerful approach is to extend the molecular framework by attaching other recognition units to the this compound scaffold. This can lead to the development of sensors for larger analytes or for the simultaneous detection of multiple species. The integration of nanomaterials or auxiliary receptors can also amplify the sensor's efficiency and improve detection limits. monash.edu

The following table summarizes some strategies for modifying chemosensor scaffolds to enhance their analytical performance:

| Strategy | Description | Desired Outcome |

| Functional Group Variation | Introduction of different substituents (e.g., electron-donating or -withdrawing groups) onto the scaffold. mdpi.com | Fine-tuning of electronic properties to enhance binding affinity and selectivity for a specific analyte. mdpi.com |

| Structural Modification | Altering the size and geometry of the binding cavity or the overall molecular architecture. monash.edu | Improved size and shape complementarity with the target analyte, leading to higher selectivity. |

| Integration of Auxiliary Receptors | Attaching additional recognition motifs to the primary scaffold. monash.edu | Creation of multi-responsive sensors or sensors for larger and more complex analytes. |

| Incorporation of Nanomaterials | Coupling the chemosensor to nanoparticles or other nanostructures. monash.edunih.gov | Amplification of the analytical signal and improvement of sensitivity and detection limits. monash.edu |

Sensing Mechanisms and Signal Transduction (e.g., Fluorescence, Colorimetric Detection)

The final and crucial element of a chemosensor is its ability to convert the binding event into an observable signal. The this compound scaffold can be coupled with various signaling units to enable different detection methods, with fluorescence and colorimetric detection being among the most common. pandawainstitute.commdpi.com

Fluorescence-based sensing is highly sensitive and relies on changes in the emission properties of a fluorophore upon analyte binding. nih.gov Several photophysical mechanisms can be exploited:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor can quench the fluorescence of the attached fluorophore through PET. Upon binding the analyte, this process is inhibited, leading to a "turn-on" fluorescence response. nih.govnih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, leading to a shift in the fluorescence emission wavelength. nih.govresearchgate.net

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor. Analyte binding can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal. nih.gov

Aggregation-Induced Emission (AIE): Some fluorophores are non-emissive in solution but become highly fluorescent upon aggregation. The binding of an analyte to a this compound-based sensor could induce aggregation, leading to a significant increase in fluorescence. nih.gov

Colorimetric detection offers the advantage of simplicity, often allowing for naked-eye detection of the analyte. mdpi.com This method relies on a change in the absorption spectrum of a chromophore upon analyte binding, resulting in a visible color change. pandawainstitute.com The binding of a metal ion to the this compound receptor, for instance, can trigger a metal-ligand charge transfer (MLCT) band in the visible region, producing a distinct color. nih.gov

The choice of sensing mechanism and signal transduction method depends on the specific application, with fluorescence methods generally offering higher sensitivity and colorimetric methods providing greater simplicity and cost-effectiveness.

The following table provides an overview of common sensing mechanisms:

| Sensing Mechanism | Signal Transduction | Principle |

| Photoinduced Electron Transfer (PET) | Fluorescence | Analyte binding inhibits electron transfer from the receptor to the fluorophore, turning fluorescence "on". nih.govnih.gov |

| Intramolecular Charge Transfer (ICT) | Fluorescence/Colorimetric | Analyte binding alters the electronic properties of the sensor, causing a shift in the emission or absorption wavelength. nih.govresearchgate.net |

| Fluorescence Resonance Energy Transfer (FRET) | Fluorescence | Analyte binding changes the distance/orientation between donor and acceptor fluorophores, affecting energy transfer efficiency. nih.gov |

| Aggregation-Induced Emission (AIE) | Fluorescence | Analyte binding induces aggregation of fluorophores, leading to enhanced emission. nih.gov |

| Metal-Ligand Charge Transfer (MLCT) | Colorimetric | Binding of a metal ion to the ligand (receptor) results in a new absorption band in the visible spectrum. nih.gov |

Emerging Trends and Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways

The development of new and more efficient methods for synthesizing benzyl (B1604629) ethers, including Di(4-carboxymethyl)benzyl ether, is a continuous area of research. Traditional methods like the Williamson ether synthesis are being supplemented and, in some cases, replaced by more versatile and milder techniques. organic-chemistry.org

Recent advancements include the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the synthesis of benzyl ethers under neutral conditions, avoiding the need for strong acids or bases that can be incompatible with complex molecules. beilstein-journals.org Another innovative approach involves the in-situ generation of the active benzylating reagent from 2-benzyloxypyridine and methyl triflate. beilstein-journals.org Furthermore, photooxidative methods using green light irradiation and a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have shown promise for the selective cleavage of benzyl ethers, a process that is crucial for their use as protecting groups in complex syntheses. orgsyn.org These light-driven reactions can offer high functional group tolerance and excellent yields. orgsyn.org

Solvent-free and metal-free reaction conditions are also gaining traction. For instance, the use of 1,3-bis(carboxymethyl)imidazolium chloride as a reusable catalyst has been demonstrated for the allylation of nitrogen-containing heterocycles with allylic alcohols, showcasing a sustainable alternative to metal-catalyzed reactions. researchgate.net Similarly, iodine-mediated, metal-free, and solvent-free protocols have been developed for preparing S-benzyl dithiocarbamates from benzyl alcohols, amines, and carbon disulfide. tandfonline.com These greener approaches are often associated with high efficiency, selectivity, and operational simplicity. tandfonline.com

Future research will likely focus on further refining these methods to improve atom economy, reduce waste, and expand the substrate scope. The development of catalytic systems that can operate under even milder conditions and with greater selectivity will be a key objective.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of molecules with desired properties. For this compound and its derivatives, computational modeling can be used to predict and tune various physicochemical properties, such as pKa values, which are crucial for their application in areas like drug discovery and material science. nih.gov

By systematically analyzing the effects of different substituents and functional groups on the electronic and stereoelectronic properties of the molecule, researchers can develop simple rules for predicting how structural modifications will impact its behavior. nih.gov For example, computational methods can be employed to understand the impact of remote functionalities on the basicity of amine centers in related molecules, allowing for the fine-tuning of their properties. nih.gov

Ligand-interaction modules within molecular operating environment (MOE) software can be used to calculate 2D ligand-enzyme interactions, providing insights into the binding of these compounds to biological targets. ijcce.ac.ir This information is invaluable for the rational design of new derivatives with enhanced biological activity.

Future directions in this area will involve the use of more sophisticated computational models, including quantum mechanics/molecular mechanics (QM/MM) and machine learning algorithms, to more accurately predict a wider range of properties. These tools will enable the in silico screening of large virtual libraries of this compound derivatives, accelerating the discovery of new materials and molecules with optimized performance for specific applications.

Expansion into Novel Material Technologies and Responsive Systems

The unique structure of this compound, with its combination of aromatic rings, ether linkages, and carboxylic acid groups, makes it an attractive building block for a variety of advanced materials. The carboxymethyl groups, in particular, offer sites for further chemical modification, allowing for the creation of polymers and other materials with tailored properties. researchgate.netresearchgate.net

One promising area of application is in the development of depolymerizable polymers. Poly(benzyl ether)s have been designed for selective, programmed depolymerization at room temperature, which could facilitate the recycling of plastic materials. rsc.org This approach addresses the end-of-life challenges associated with traditional polymers and aligns with the principles of a circular economy. rsc.org

Furthermore, the introduction of carboxymethyl groups into polysaccharides like cellulose (B213188) and starch leads to the formation of carboxymethyl ethers with a wide range of promising properties. researchgate.net These derivatives are used as thickeners, stabilizers, and emulsifiers in various industries. researchgate.net The synthesis of carboxymethyl starch, for instance, can be carried out under heterogeneous conditions to produce materials with varying degrees of substitution, which in turn influences their properties. researchgate.net

The ability to functionalize this compound and related structures opens up possibilities for creating responsive or "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, or light. This could lead to applications in areas like controlled drug delivery, sensors, and self-healing materials.

Sustainable Synthesis and Application Development in a Circular Economy Context

The principles of the circular economy, which emphasize the reduction of waste and the continual use of resources, are increasingly influencing chemical synthesis and material design. europa.eu The development of sustainable synthetic routes for this compound is a key aspect of this trend. This includes the use of renewable feedstocks, green solvents like polyethylene (B3416737) glycol (PEG), and catalytic systems that minimize waste and energy consumption. frontiersin.orgscielo.br

For example, an efficient protocol for the synthesis of benzyl phosphonates utilizes a KI/K2CO3 catalytic system in PEG-400, avoiding the need for volatile and toxic organic solvents. frontiersin.org The concept of a circular economy also extends to the end-of-life of products containing this compound. Designing materials for recyclability and depolymerization is a crucial strategy. rsc.orgcefic.org Chemical recycling technologies, which break down polymers into their constituent monomers, offer a way to create a closed-loop system for plastics. cefic.org

Q & A

Q. What are the standard methods for synthesizing Di(4-carboxymethyl)benzyl ether, and how can reaction progress be monitored?

Synthesis typically involves multi-step etherification and carboxylation reactions. A common approach includes:

- Step 1 : Alkylation of benzyl alcohol derivatives with brominated or iodinated substrates under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

- Step 2 : Carboxymethylation using chloroacetic acid or its derivatives in the presence of a base (e.g., K₂CO₃) to introduce the carboxymethyl groups .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate formation and confirming bond formation (e.g., ether or ester linkages) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, ether C-O-C at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms molecular structure (e.g., benzyl protons at δ 4.5–5.0 ppm, carboxymethyl protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 258.23 for 4,4′-dicarboxydiphenyl ether derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% required for reproducible results) .

Note : Discrepancies between NMR and MS data (e.g., unexpected adducts) may indicate incomplete purification or degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

- Solvent Selection : Use DMSO or ethanol to enhance solubility of intermediates and reduce side reactions like oxidation .

- Catalyst Screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate carboxymethylation .

- Temperature Control : Maintain <80°C to prevent decarboxylation of the carboxymethyl group .

- By-Product Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted benzyl halides or dimeric ethers) .

Case Study : A 2025 study reported a 15% increase in yield by replacing K₂CO₃ with Cs₂CO₃, which reduced competing hydrolysis reactions .

Q. What strategies are effective in resolving conflicting data from NMR and X-ray crystallography for this compound?

- Crystallization Trials : Recrystallize the compound in mixed solvents (e.g., ethanol/water) to obtain single crystals for X-ray analysis, which can clarify ambiguous NMR signals (e.g., overlapping aromatic protons) .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformational isomers .

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the benzyl ether moiety that may cause signal splitting .

Example : A 2020 study resolved conflicting data for a benzyl ether derivative by identifying a twisted conformation via X-ray, explaining anomalous NMR coupling constants .

Q. How can this compound be utilized in synthesizing hypercrosslinked polymers (HCPs)?

- Crosslinking Mechanism : The carboxymethyl groups enable covalent bonding with aromatic monomers (e.g., divinylbenzene) under Friedel-Crafts conditions, creating porous networks .

- Advantages : Higher surface area (>800 m²/g) and stability compared to aliphatic crosslinkers due to rigid benzyl groups .

- Methodology :

Application : HCPs derived from this compound show promise in CO₂ capture and heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.